Cyclopentyl-(3-difluoromethoxy-benzyl)-amine
Overview
Description
Cyclopentyl-(3-difluoromethoxy-benzyl)-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopentyl group attached to a benzyl amine moiety, which is further substituted with a difluoromethoxy group at the 3-position of the benzene ring. The presence of the difluoromethoxy group imparts distinct chemical properties to the compound, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-(Difluoromethoxy)benzyl bromide: This intermediate can be synthesized by reacting 3-(difluoromethoxy)benzyl alcohol with hydrobromic acid in the presence of a dehydrating agent.
Formation of this compound: The 3-(difluoromethoxy)benzyl bromide is then reacted with cyclopentylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(3-difluoromethoxy-benzyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The benzyl amine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or amides, and reduction reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Cyclopentyl-(3-difluoromethoxy-benzyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzyl bromide: A precursor in the synthesis of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine.
3-(Difluoromethoxy)phenylacetylene: Another compound with a difluoromethoxy group, used in different chemical applications.
Uniqueness
This compound is unique due to the combination of the cyclopentyl group and the difluoromethoxy-substituted benzyl amine moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)17-12-7-3-4-10(8-12)9-16-11-5-1-2-6-11/h3-4,7-8,11,13,16H,1-2,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKCGCDESKFTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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